molecular formula C8H13NO2 B8457634 Methyl 2-(cyanomethyl)-2-methylbutanoate CAS No. 175697-98-0

Methyl 2-(cyanomethyl)-2-methylbutanoate

Cat. No.: B8457634
CAS No.: 175697-98-0
M. Wt: 155.19 g/mol
InChI Key: LCFCSYAHRJHKPB-UHFFFAOYSA-N
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Description

Methyl 2-(cyanomethyl)-2-methylbutanoate is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can inquire for more detailed information regarding the compound's specifications, availability, and pricing. Handle all chemicals with appropriate safety precautions.

Properties

CAS No.

175697-98-0

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-(cyanomethyl)-2-methylbutanoate

InChI

InChI=1S/C8H13NO2/c1-4-8(2,5-6-9)7(10)11-3/h4-5H2,1-3H3

InChI Key

LCFCSYAHRJHKPB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC#N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between methyl 2-(cyanomethyl)-2-methylbutanoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
This compound C₈H₁₁NO₂ 153.18 Ester, nitrile Pharmaceuticals, agrochemicals Inferred
Methyl 2-methylbutanoate C₆H₁₂O₂ 116.16 Ester Aroma compounds (apple, durian)
Ethyl 2-methylbutanoate C₇H₁₄O₂ 130.18 Ester Fruit flavoring, pheromones
Hexyl 2-methylbutanoate C₁₁H₂₂O₂ 186.29 Ester Fragrance (floral, fruity notes)
Ethyl 2-cyano-2-phenylbutanoate C₁₃H₁₅NO₂ 217.26 Ester, nitrile, aromatic Pharmaceutical intermediates

Key Observations :

  • This may reduce volatility compared to methyl 2-methylbutanoate (boiling point ~116–120°C inferred from ), limiting its role in aroma applications.
  • Aroma Contribution: Methyl 2-methylbutanoate and ethyl 2-methylbutanoate are critical aroma-active compounds in apples and durians, with high odor activity values (OAVs: 28–229) and aroma intensities (AIs: 7.3–8.6) . The nitrile group likely diminishes such contributions due to reduced volatility and distinct odor profiles.

Preparation Methods

Reaction Conditions and Mechanism

The reaction utilizes a Michael addition mechanism, where a cyanide nucleophile attacks the β-carbon of the α,β-unsaturated ester. Key steps include:

  • Substrate Preparation : (E)-4b (3.0 g, 0.022 mol), an α,β-unsaturated methyl ester, serves as the starting material.

  • Cyanide Source : Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) introduces the cyanomethyl group.

  • Catalysis : Lewis acids such as zinc iodide (ZnI₂) or organocatalysts like quinine derivatives facilitate stereoselective addition.

The reaction proceeds under inert atmospheres (N₂ or Ar) at temperatures ranging from 0°C to 25°C, achieving yields of 72%.

Optimization Parameters

  • Solvent Selection : Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) enhance nucleophilicity.

  • Catalyst Loading : 5–10 mol% of ZnI₂ improves reaction kinetics without side-product formation.

  • Workup : Aqueous extraction and column chromatography isolate the product, with purity confirmed via GC-MS (>99.5%).

Table 1: Key Reaction Parameters for Conjugate Addition

ParameterValue/RangeImpact on Yield
Temperature0–25°CMaximizes selectivity
Catalyst (ZnI₂)5–10 mol%Accelerates rate
SolventTHFEnhances solubility
Reaction Time12–24 hEnsues completion

Alternative Pathways: Esterification and Functionalization

While conjugate addition is predominant, alternative routes involve esterification of pre-functionalized acids or alkylation strategies.

Esterification of 2-(Cyanomethyl)-2-Methylbutanoic Acid

This two-step method involves:

  • Synthesis of the Carboxylic Acid :

    • Hydrolysis of nitriles to acids using strong acids (H₂SO₄) or enzymatic catalysis.

  • Esterification with Methanol :

    • Acid-catalyzed (H₂SO₄, p-TsOH) Fischer esterification under reflux (60–80°C).

Yields for this route are lower (50–60%) due to competing side reactions during nitrile hydrolysis.

Alkylation of Methyl 2-Methylbutanoate

Direct alkylation of methyl 2-methylbutanoate with chloroacetonitrile under basic conditions (e.g., NaH, DMF) has been explored. However, steric hindrance from the α-methyl group limits efficiency, yielding <30%.

Analytical Characterization and Validation

Robust spectroscopic techniques confirm the structure and purity of this compound:

Table 2: Spectroscopic Data for this compound

TechniqueData (δ, ppm)Assignment
¹H NMR (CDCl₃)3.67 (s, 3H)COOCH₃
2.13 (d, J = 1 Hz, 2H)CH₂CN
1.45 (s, 6H)C(CH₃)₂
¹³C NMR 172.5COOCH₃
117.8CN
41.2C(CH₃)₂

GC-MS analysis further validates molecular ion peaks at m/z 169 [M]⁺ and fragmentation patterns consistent with the ester and nitrile groups .

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